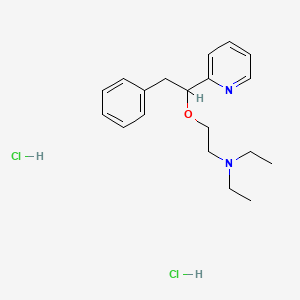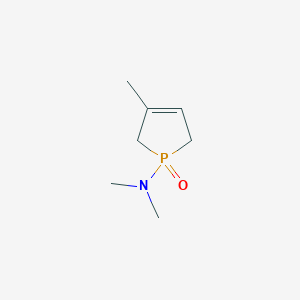
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dimethylamino group, a methyl group, and a phosphol-1-one ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of dimethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of dimethylamine and a methylphosphonic dichloride precursor. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or crystallization, are employed to isolate the compound from any impurities.
化学反応の分析
Types of Reactions
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions, often in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted phosphol-1-one derivatives.
科学的研究の応用
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules. The phosphol-1-one ring structure may also play a role in the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methylamine: A primary amine with a simpler structure and different reactivity.
Dimethylamine: A secondary amine with similar dimethylamino functionality but lacking the phosphol-1-one ring.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the presence of both the dimethylamino group and the phosphol-1-one ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
92063-25-7 |
|---|---|
分子式 |
C7H14NOP |
分子量 |
159.17 g/mol |
IUPAC名 |
N,N,3-trimethyl-1-oxo-2,5-dihydro-1λ5-phosphol-1-amine |
InChI |
InChI=1S/C7H14NOP/c1-7-4-5-10(9,6-7)8(2)3/h4H,5-6H2,1-3H3 |
InChIキー |
BOVXXZKGQCLBDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CCP(=O)(C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)

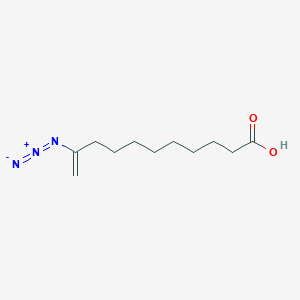
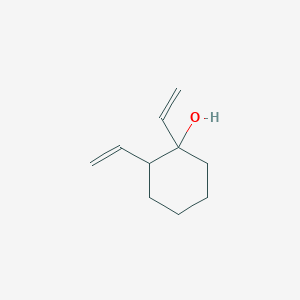

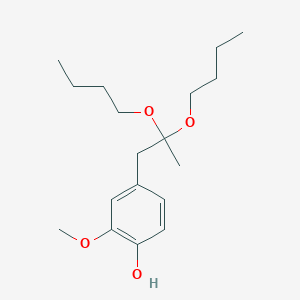
![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
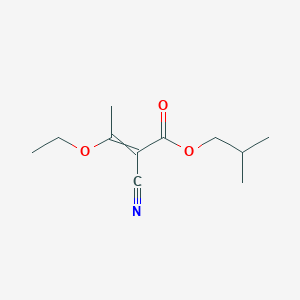
![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
